molecular formula C11H17N3O B13160923 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13160923
M. Wt: 207.27 g/mol
InChI Key: XCFVJQMBDFXVEZ-UHFFFAOYSA-N
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Description

5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a cyclobutyl group, a methylamino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclobutyl and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 5-[Cyclopentyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-[cyclobutyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H17N3O/c1-8-10(7-15)11(14(3)12-8)13(2)9-5-4-6-9/h7,9H,4-6H2,1-3H3

InChI Key

XCFVJQMBDFXVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)C2CCC2)C

Origin of Product

United States

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